Diphenyl(silane-d2) is classified as an organosilicon compound, falling under the category of silanes. Its chemical formula can be represented as , indicating the presence of two phenyl groups and the substitution of deuterium for hydrogen. The compound is available commercially, with a notable source being Sigma-Aldrich, which offers it with a high isotopic purity of 97% deuterium .
The synthesis of diphenyl(silane-d2) typically involves methods that allow for the incorporation of deuterium into the silane structure. One common approach is through hydrosilylation reactions, where diphenylsilane reacts with deuterated water or other deuterated reagents under specific catalytic conditions.
Diphenyl(silane-d2) features a silicon atom bonded to two phenyl groups and one deuterium atom.
Diphenyl(silane-d2) participates in various chemical reactions, primarily involving hydrosilylation and functionalization processes.
The mechanism by which diphenyl(silane-d2) acts in chemical reactions typically involves:
Diphenyl(silane-d2) finds utility in various scientific applications:
Diphenyl(silane-d₂) (C₁₂H₁₀D₂Si, CAS 17950-94-6) is a deuterium-labeled organosilicon compound where two hydrogen atoms attached to silicon are replaced by deuterium (²H or D) isotopes. This isotopic substitution preserves the fundamental chemical structure of diphenylsilane while altering specific physicochemical properties critical for research applications. The compound features a silicon atom bonded to two phenyl groups (C₆H₅-) and two deuterium atoms, forming a tetrahedral arrangement. Its molecular weight increases to 186.32 g/mol—approximately 2 units higher than non-deuterated diphenylsilane (184.31 g/mol)—due to the added neutron mass in each deuterium atom [3] [5] [6].
Table 1: Molecular Properties of Diphenyl(silane-d₂)
Property | Value | Source/Reference |
---|---|---|
CAS Number | 17950-94-6 | [1] [3] [5] |
Molecular Formula | C₁₂H₁₀D₂Si | [3] [5] [6] |
Molecular Weight | 186.32 g/mol | [3] [5] |
Isotopic Purity | ≥97 atom % D | [1] |
Boiling Point | 95–97°C at 13 mmHg | [1] |
Density | 1.004 g/mL at 25°C | [1] |
Refractive Index (n²⁰/D) | 1.579 | [1] |
SMILES | [²H]Si(c1ccccc1)c2ccccc2 | [1] |
Spectroscopic characterization relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry. The presence of Si-D bonds produces distinct NMR shifts (²⁹Si, ¹H, ²H) and infrared (IR) stretching frequencies. Si-D bonds absorb near 1520 cm⁻¹, significantly lower than Si-H bonds (≈2100–2200 cm⁻¹), due to reduced vibrational frequency proportional to the square root of the mass difference. Mass spectrometry shows a characteristic M+2 peak reflecting the +2 mass unit shift, confirming isotopic labeling [1] [3].
Organosilicon chemistry evolved substantially post-World War II, driven by industrial demand for silicones and functional materials. A pivotal advancement occurred in 1946, with three independent discoveries of hydrosilylation—the catalytic addition of Si-H bonds across unsaturated carbon-carbon bonds:
These innovations enabled efficient Si-C bond formation, surpassing earlier methods like the Rochow Direct Process (limited to methyl/phenyl chlorosilanes) and Grignard reactions. Wagner’s platinum catalysis proved especially influential, presaging Speier’s catalyst (H₂PtCl₆/IPA, 1957) and industrial-scale hydrosilylation [8].
Deuterated silanes emerged later as isotopic tracers for mechanistic studies. Diphenyl(silane-d₂) exemplifies this application, allowing researchers to track reaction pathways via NMR or mass spectrometry. Its synthesis typically involves:
Deuterium substitution in silicon compounds profoundly impacts material stability and electronic performance, primarily due to the kinetic isotope effect (KIE). The KIE arises because Si-D bonds possess lower zero-point vibrational energy than Si-H bonds, requiring more energy to cleave. Key effects include:
Table 2: Impact of Deuterium vs. Hydrogen Passivation in Silicon Devices
Property | Si-H | Si-D | Improvement Factor | Application |
---|---|---|---|---|
Desorption Yield | High | Low | 50× | MOS transistors [9] |
Interface State Generation | High | Low | ≈3× | Si/SiO₂ interfaces [9] |
Light-Induced Degradation | Severe | Moderate | ≈2× | Solar cells [9] |
Oxidation Stability | Low | High | >10× | Molecular electronics [2] |
Recent breakthroughs leverage these isotope effects for energy-efficient enrichment. Nagoya City University researchers demonstrated a quantum-assisted exchange method using nanocrystalline silicon (n-Si). Submerging n-Si films in dilute deuterium solutions achieved a fourfold enrichment of surface deuterium via differences in surface vibrational modes. Theoretical models suggest gas-phase protocols could achieve 15-fold enrichment, enabling sustainable deuterium integration into semiconductors without expensive D₂ gas [4] [7].
The Darwish brothers further validated this approach, showing Si-D surfaces maintain stable electronic characteristics under oxidative voltages. Their work underscores deuterium’s role in next-generation silicon-based triboelectric generators and biosensors [2].
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